2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Description
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a substituted butanoic acid derivative featuring a sulfanyl group at position 2 linked to a 4-bromophenyl ring and a 4-oxo-4-(4-ethoxyphenyl) moiety at position 3. Its molecular formula is C₁₈H₁₇BrO₄S, with a theoretical molecular weight of 409.29 g/mol. The ethoxy group (-OCH₂CH₃) on the phenyl ring distinguishes it from analogs with smaller substituents (e.g., methyl or halogens).
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO4S/c1-2-23-14-7-3-12(4-8-14)16(20)11-17(18(21)22)24-15-9-5-13(19)6-10-15/h3-10,17H,2,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFNUOZHMOASOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192456 | |
| Record name | α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720667-76-5 | |
| Record name | α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720667-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and 4-ethoxybenzaldehyde as the primary starting materials.
Reaction Conditions: The reaction involves the formation of a thioether bond between the bromophenyl and ethoxyphenyl groups. This is achieved through a nucleophilic substitution reaction, where the thiol group of 4-bromothiophenol attacks the aldehyde group of 4-ethoxybenzaldehyde.
Catalysts and Solvents: Common catalysts used in this reaction include bases such as sodium hydroxide or potassium carbonate. Solvents like ethanol or methanol are typically employed to facilitate the reaction.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group into an alcohol.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfanyl and 4-Oxo Groups
Key analogs differ in substituents on the sulfanyl group and the 4-oxo phenyl ring. These variations influence physicochemical properties such as molecular weight, solubility, and reactivity.
Table 1: Structural and Molecular Comparison
Biological Activity
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a synthetic compound belonging to the class of oxobutanoic acids. Its unique structure, featuring a bromophenyl group and a sulfanyl moiety, suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHBrOS
- Molar Mass : 409.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The presence of the bromine atom and the sulfanyl group significantly influences its binding affinity to enzymes and receptors, modulating biochemical pathways. Potential mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes involved in inflammatory processes.
- Antioxidant Activity : Sulfanyl groups often contribute to antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity Overview
The biological activities explored for this compound include:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines.
- Anti-inflammatory Effects : Investigations suggest that this compound may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases.
- Antioxidant Properties : The compound's ability to scavenge free radicals has been noted in related studies.
Case Studies and Research Findings
Several studies have examined the biological activity of compounds structurally related to this compound:
Table 1: Summary of Biological Activities
Therapeutic Applications
Given its promising biological activities, this compound could be explored for various therapeutic applications:
- Cancer Therapy : Due to its cytotoxic effects on cancer cells, further research could lead to the development of new anticancer agents.
- Anti-inflammatory Drugs : Its potential to inhibit inflammatory cytokines positions it as a candidate for treating chronic inflammatory conditions.
Q & A
Q. What are the established synthetic routes for 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid?
- Category : Basic (Synthesis)
- Methodological Answer : The compound can be synthesized via Michael-type addition of thioglycolic acid derivatives to α,β-unsaturated ketones, followed by Friedel-Crafts acylation to introduce the 4-ethoxyphenyl group. Key steps include:
- Reacting (E)-4-aryl-4-oxo-2-butenoic acids with thioglycolic acid under controlled pH (6–7) to form the sulfanyl bridge .
- Optimizing reaction temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield .
- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How is the structural integrity of this compound validated?
- Category : Basic (Characterization)
- Methodological Answer : Use multimodal spectroscopy :
- NMR : Assign peaks for the sulfanyl (-S-) group (δ 3.1–3.5 ppm), ketone carbonyl (δ 190–210 ppm in ), and aromatic protons (δ 6.8–7.9 ppm) .
- FTIR : Confirm the ketone (C=O stretch at ~1700 cm) and carboxylic acid (O-H stretch at 2500–3000 cm) .
- X-ray crystallography (if crystals form): Resolve bond angles and dihedral steric effects between the bromophenyl and ethoxyphenyl groups .
Q. What preliminary biological activities have been reported?
- Category : Basic (Biological Screening)
- Methodological Answer :
- Enzyme inhibition assays : Test against kynurenine-3-hydroxylase or COX-2 using spectrophotometric monitoring of NADPH depletion or prostaglandin production .
- Antimicrobial screening : Conduct broth microdilution (MIC assays) in Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, with positive controls like ciprofloxacin .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved given the compound’s chiral centers?
- Category : Advanced (Stereochemistry)
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) mobile phase, monitoring at 254 nm .
- Asymmetric synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation to bias R/S configuration .
Q. What strategies address contradictory bioactivity data across studies?
- Category : Advanced (Data Analysis)
- Methodological Answer :
- Matrix normalization : Account for organic degradation in bioassays by stabilizing samples at 4°C and using fresh aliquots .
- Meta-analysis : Compare datasets using ANOVA with post-hoc Tukey tests to identify outliers linked to solvent polarity (e.g., DMSO vs. ethanol effects on membrane permeability) .
Q. How can computational modeling predict enzyme inhibition mechanisms?
- Category : Advanced (Biophysical Interactions)
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2’s arachidonic acid pocket, focusing on sulfanyl group interactions with Arg120/His90 residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the inhibitor-enzyme complex under physiological pH (7.4) .
Q. What are the limitations in scaling up synthesis for in vivo studies?
- Category : Advanced (Process Chemistry)
- Methodological Answer :
- Continuous flow reactors : Mitigate exothermic risks during Michael addition by optimizing residence time (2–5 min) and temperature gradients .
- Byproduct profiling : Use LC-MS to track sulfoxide derivatives (m/z +16) and adjust oxidant (e.g., HO) stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
